REACTION_CXSMILES
|
[C:1]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:15]([NH2:19])[CH2:16][CH2:17][NH2:18].C>>[C:2]1([C:1]23[CH2:9][CH2:10][CH2:11][C:12](=[O:14])[N:18]2[CH2:17][CH2:16][CH2:15][NH:19]3)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to about 60°
|
Type
|
EXTRACTION
|
Details
|
extracted with hot ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
CONCENTRATION
|
Details
|
On concentrating
|
Type
|
CUSTOM
|
Details
|
the reaction product precipitates
|
Type
|
CUSTOM
|
Details
|
is purified by recrystallisation from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C12N(CCCN1)C(CCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |